Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate
Overview
Description
MCMO is a thiophene derivative that has been synthesized and used in various scientific studies. It is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. MCMO has been found to have promising biological activities, making it an attractive compound for research.
Mechanism of Action
The mechanism of action of MCMO is not well understood. However, studies have suggested that it works by inhibiting the growth of cancer cells and fungi. MCMO has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage.
Biochemical and Physiological Effects:
MCMO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the production of reactive oxygen species. MCMO has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
MCMO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MCMO is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of MCMO is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of MCMO. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs. Another direction is to study the effects of MCMO on different types of cancer cells and fungi. Additionally, MCMO could be studied for its potential use in the treatment of inflammatory diseases and neurodegenerative diseases.
In conclusion, MCMO is a promising compound that has been widely used in scientific research. Its unique properties make it an attractive compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Scientific Research Applications
MCMO has been extensively used in scientific research due to its unique properties. It has been found to have anticancer, antifungal, and antibacterial activities. MCMO has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MCMO has been found to have antioxidant properties, making it a promising compound for the development of new drugs.
properties
IUPAC Name |
methyl 2-chloro-4-methyl-3-oxothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-4-3-12-7(8,5(4)9)6(10)11-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJJQXPWKCVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(C1=O)(C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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